
4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a chlorine atom and a methyl group. The compound also contains a phenyl ring, which is a six-membered ring consisting of carbon atoms, substituted with bromine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and heteroatoms (atoms other than carbon and hydrogen). The presence of electronegative atoms like fluorine and bromine would create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the halogens and the triazole ring. The halogens might make the phenyl ring more reactive towards nucleophilic aromatic substitution reactions. The triazole ring might participate in reactions with electrophiles or act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its molecular weight and possibly its boiling and melting points. The compound might be soluble in organic solvents due to the presence of the aromatic ring .科学的研究の応用
Intermolecular Interactions
4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole and its derivatives have been extensively studied for their intermolecular interactions. These studies focus on understanding the nature of interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π. These interactions have been characterized using techniques like Hirshfeld surface analysis and supported by quantum mechanical calculations (Shukla et al., 2014).
Corrosion Inhibition
Triazole derivatives, including those similar to 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole, have been investigated as corrosion inhibitors for metals in various acidic media. Their effectiveness is evaluated using methods like weight loss, electrochemical impedance, and potentiodynamic polarization. The adsorption of these inhibitors on metal surfaces follows Langmuir adsorption isotherm, and their inhibition efficiency is influenced by factors like concentration and temperature (Chaitra et al., 2015).
Antimicrobial Properties
Several 1,2,4-triazole derivatives, closely related to 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole, have been synthesized and tested for their antimicrobial properties. These compounds, especially those with halogen substitutions, have shown potential as antimicrobial agents against a range of pathogens (Desabattina et al., 2014).
Synthesis and Characterization
The synthesis and characterization of 1,2,4-triazole derivatives are crucial in understanding their chemical properties and potential applications. These processes involve various analytical techniques such as IR, NMR, and mass spectrometry, which help in elucidating the molecular structure and understanding the behavior of these compounds in different environments (Zhao et al., 2012).
Surface Morphology Studies
Triazole derivatives are studied for their effect on surface morphology, especially in the context of corrosion inhibition. Techniques like Scanning Electron Microscopy (SEM) and Fourier Transform Infrared (FTIR) spectroscopy are used to examine the interaction between these compounds and metal surfaces, shedding light on their protective properties (Li et al., 2007).
将来の方向性
特性
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClFN3/c1-5-13-14-9(11)15(5)8-3-2-6(10)4-7(8)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCHWWRAUIIXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

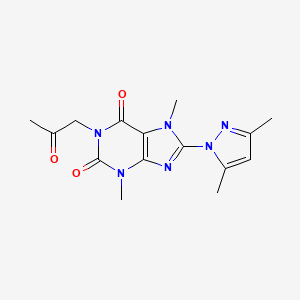
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2891723.png)

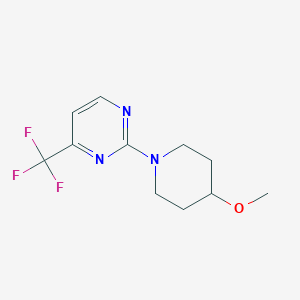
![1-(7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2891728.png)
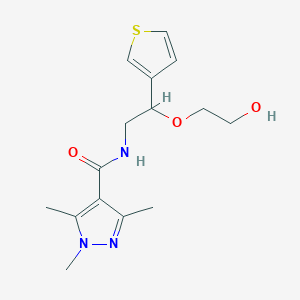
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2891731.png)
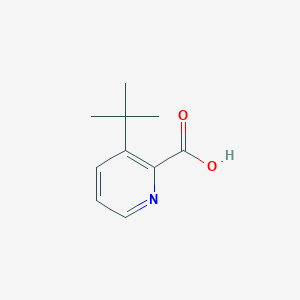
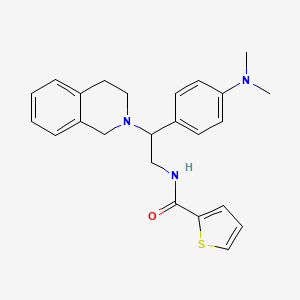
![6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide](/img/structure/B2891734.png)
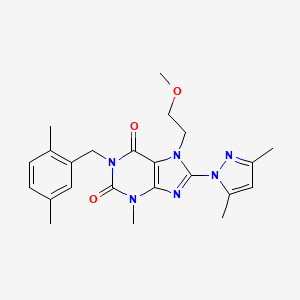
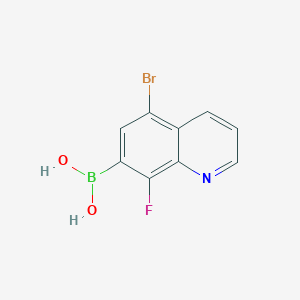
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2891742.png)
